Benzenemethanamine, N,N-dimethyl-2-(2-thienylthio)-, hydrochloride
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Overview
Description
Benzenemethanamine, N,N-dimethyl-2-(2-thienylthio)-, hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of benzenemethanamine, where the amine group is substituted with N,N-dimethyl groups and a thienylthio group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N,N-dimethyl-2-(2-thienylthio)-, hydrochloride typically involves multiple steps:
Formation of the Thienylthio Intermediate: The initial step involves the synthesis of the thienylthio intermediate. This can be achieved by reacting thiophene with a suitable halogenating agent to introduce the thio group.
Substitution Reaction: The thienylthio intermediate is then reacted with benzenemethanamine under controlled conditions to form the desired compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the substitution.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzenemethanamine, N,N-dimethyl-2-(2-thienylthio)-, hydrochloride can undergo oxidation reactions, where the thienylthio group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, particularly at the thienylthio group, leading to the formation of thiols.
Substitution: The amine group can participate in substitution reactions, where the N,N-dimethyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Benzenemethanamine, N,N-dimethyl-2-(2-thienylthio)-, hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological molecules, providing insights into its potential as a drug candidate.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N,N-dimethyl-2-(2-thienylthio)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The thienylthio group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Benzenemethanamine, N,N-dimethyl-2-(2-thienylthio)-, hydrochloride can be compared with other similar compounds such as:
Benzenemethanamine, N,N-dimethyl-2-(2-furylthio)-, hydrochloride: Similar structure but with a furylthio group instead of thienylthio.
Benzenemethanamine, N,N-dimethyl-2-(2-pyridylthio)-, hydrochloride: Contains a pyridylthio group, offering different chemical properties.
Benzenemethanamine, N,N-dimethyl-2-(2-phenylthio)-, hydrochloride: Features a phenylthio group, affecting its reactivity and applications.
The uniqueness of this compound lies in its thienylthio group, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
134478-64-1 |
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Molecular Formula |
C13H16ClNS2 |
Molecular Weight |
285.9 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-thiophen-2-ylsulfanylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H15NS2.ClH/c1-14(2)10-11-6-3-4-7-12(11)16-13-8-5-9-15-13;/h3-9H,10H2,1-2H3;1H |
InChI Key |
FALLIVNMVKLFJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=CS2.Cl |
Origin of Product |
United States |
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